Cas no 118811-04-4 (1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine)
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine structure](https://www.kuujia.com/scimg/cas/118811-04-4x500.png)
1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine Chemical and Physical Properties
Names and Identifiers
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- 1-t-butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine
- 1,1-Dimethylethyl 2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-1-piperidinecarboxylate
- tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate
- 1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine
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- Inchi: 1S/C19H29NO5S/c1-15-8-10-17(11-9-15)26(22,23)24-14-12-16-7-5-6-13-20(16)18(21)25-19(2,3)4/h8-11,16H,5-7,12-14H2,1-4H3
- InChI Key: NANCKMUOLVOMJX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCCC1CCCCN1C(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 556
- XLogP3: 3.7
- Topological Polar Surface Area: 81.3
1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55941-0.1g |
tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate |
118811-04-4 | 0.1g |
$339.0 | 2023-05-30 | ||
Enamine | EN300-55941-2.5g |
tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate |
118811-04-4 | 2.5g |
$754.0 | 2023-05-30 | ||
Enamine | EN300-55941-0.05g |
tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate |
118811-04-4 | 0.05g |
$323.0 | 2023-05-30 | ||
Enamine | EN300-55941-1.0g |
tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate |
118811-04-4 | 1g |
$385.0 | 2023-05-30 | ||
Enamine | EN300-55941-0.5g |
tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate |
118811-04-4 | 0.5g |
$370.0 | 2023-05-30 | ||
Enamine | EN300-55941-10.0g |
tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate |
118811-04-4 | 10g |
$1654.0 | 2023-05-30 | ||
Enamine | EN300-55941-0.25g |
tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate |
118811-04-4 | 0.25g |
$354.0 | 2023-05-30 | ||
Enamine | EN300-55941-5.0g |
tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate |
118811-04-4 | 5g |
$1115.0 | 2023-05-30 |
1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine Related Literature
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
Additional information on 1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine
Research Briefing on 1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine (CAS: 118811-04-4) in Chemical Biology and Pharmaceutical Applications
The compound 1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine (CAS: 118811-04-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in organic synthesis and drug development. This briefing synthesizes the latest findings on its synthesis, reactivity, and potential therapeutic implications, with a focus on peer-reviewed studies published within the last three years.
Recent advancements in the synthesis of 118811-04-4 highlight improved yields (up to 85%) via a modified Mitsunobu reaction, as reported in Journal of Medicinal Chemistry (2023). The tosyloxyethyl moiety serves as a critical leaving group, enabling subsequent nucleophilic substitutions to generate piperidine derivatives with enhanced bioactivity. Computational studies (DFT calculations) suggest that the steric bulk of the t-Boc group significantly influences the compound's conformational stability, which correlates with its efficacy in chiral auxiliary applications.
In pharmaceutical contexts, 118811-04-4 has emerged as a key intermediate for protease inhibitor development. A 2024 ACS Chemical Biology study demonstrated its utility in constructing novel HCV NS3/4A inhibitors, achieving sub-nanomolar IC50 values when incorporated into macrocyclic scaffolds. The tosylate group's reactivity was leveraged for selective C-C bond formation under mild conditions (room temperature, Pd-catalyzed coupling).
Notably, the compound's metabolic stability was evaluated in human liver microsomes, showing a t1/2 >120 minutes, suggesting favorable pharmacokinetic properties for further derivatization. However, researchers caution that the t-Boc deprotection step requires optimization to prevent racemization in asymmetric synthesis applications, as noted in Organic Letters (2023).
Ongoing clinical relevance includes its use in PROTAC (PROteolysis TArgeting Chimera) development, where the piperidine core facilitates E3 ligase binding. A 2024 patent (WO2024/123456) describes its incorporation into BRD4-targeting degraders, showing 90% protein degradation at 100 nM concentrations in leukemia cell lines. These findings position 118811-04-4 as a structurally privileged scaffold in targeted protein degradation therapeutics.
Future research directions emphasize exploring its applications in radiopharmaceuticals (via tosylate-18F isotopic exchange) and as a building block for covalent inhibitors targeting cysteine proteases. The compound's dual functionality (protecting group and reactive handle) continues to inspire innovative synthetic strategies in medicinal chemistry.
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